tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Structural Formula

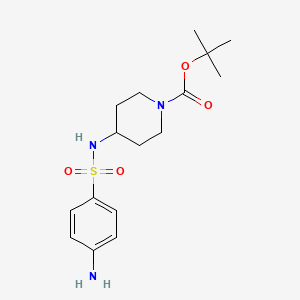

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its official designation. According to chemical databases, the compound bears the IUPAC name tert-butyl 4-((4-aminophenyl)sulfonamido)piperidine-1-carboxylate. This nomenclature systematically describes the molecular architecture, beginning with the tert-butyl ester functionality attached to the piperidine nitrogen through a carboxylate linkage. The structural complexity is further defined by the sulfonamide bridge connecting the piperidine ring to the para-aminophenyl substituent.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System providing the structural descriptor O=C(N1CCC(NS(=O)(C2=CC=C(N)C=C2)=O)CC1)OC(C)(C)C. This notation reveals the compound's three-dimensional arrangement, highlighting the central piperidine ring as the structural core, with the tert-butyl carbamate group providing nitrogen protection and the sulfonamide linkage extending toward the aromatic amine functionality. The stereochemical considerations of this molecule primarily relate to the potential conformational flexibility of the piperidine ring and the rotational freedom around the sulfonamide bond.

The structural formula demonstrates the compound's hybrid nature, combining elements of carbamate chemistry with sulfonamide pharmacophores. The presence of the tert-butyl protecting group suggests synthetic utility, as this moiety can be selectively removed under acidic conditions to reveal the free piperidine nitrogen. The para-aminophenylsulfonamide portion introduces both hydrogen bonding capabilities through the amine functionality and potential metal coordination sites through the sulfonamide oxygen atoms.

CAS Registry Number and Synonyms

Chemical Abstracts Service has assigned the unique registry number 746630-27-3 to tert-butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate, providing unambiguous identification within global chemical databases. This CAS number serves as the primary identifier for regulatory, commercial, and research purposes, ensuring consistent recognition across international chemical literature and commercial databases. The assignment of this specific registry number reflects the compound's distinct molecular structure and differentiates it from closely related analogues that differ in substitution patterns or functional group arrangements.

The compound appears in chemical databases under several synonymous designations that reflect different naming conventions and structural emphasis points. Alternative nomenclature includes the descriptor this compound, which maintains the systematic approach while emphasizing the sulfonamide linkage. Additional database entries may reference the compound through abbreviated forms or structural descriptors that highlight specific functional groups, though these variations maintain reference to the core structural elements of the piperidine ring, carbamate protection, and aminophenylsulfonamide substitution.

The systematic cataloging of this compound across multiple chemical databases ensures accessibility for researchers investigating structure-activity relationships, synthetic methodologies, or pharmaceutical applications. The consistent CAS registry number facilitates literature searches and regulatory documentation, while the various synonymous designations accommodate different naming preferences within specialized research communities.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C16H25N3O4S, which represents a sophisticated arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This elemental composition reflects the compound's multifunctional nature, with the carbon framework providing structural integrity, nitrogen atoms contributing to both basic and acidic functionalities, oxygen atoms participating in hydrogen bonding and electron withdrawal, and the sulfur atom serving as the central component of the sulfonamide linkage.

The molecular weight calculations consistently report values between 355.45 and 355.46 grams per mole across different chemical databases. This molecular mass positions the compound within a size range typical of pharmaceutical intermediates and bioactive molecules, providing sufficient structural complexity for specific biological interactions while maintaining reasonable synthetic accessibility. The slight variations in reported molecular weight values likely reflect differences in computational precision or rounding conventions used by different database systems.

The elemental composition analysis reveals important structural characteristics that influence the compound's chemical behavior. The presence of three nitrogen atoms distributed across different functional groups creates multiple sites for protonation, metal coordination, and hydrogen bonding interactions. The four oxygen atoms contribute to the compound's polarity and hydrogen bonding capacity, while the single sulfur atom introduces unique chemical reactivity through its electron-deficient sulfonyl center.

Isomeric Variations: Ortho-, Meta-, and Para-Substituted Analogues

The structural architecture of this compound permits systematic variation through positional isomerism of the amino substituent on the phenyl ring, creating three distinct regioisomers that differ in their electronic and steric properties. The parent compound represents the para-substituted variant, where the amino group occupies the position opposite to the sulfonamide attachment point on the benzene ring. This para-substitution pattern maximizes the electronic communication between the electron-donating amino group and the electron-withdrawing sulfonamide functionality, potentially influencing both chemical reactivity and biological activity.

The meta-substituted analogue, tert-butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate, bears the CAS registry number 1233954-89-6 and maintains the identical molecular formula C16H25N3O4S with a molecular weight of 355.45 grams per mole. This isomeric variant positions the amino group at the meta position relative to the sulfonamide linkage, creating an asymmetric substitution pattern that may influence molecular conformation and intermolecular interactions. The meta-substitution reduces the electronic conjugation between the amino and sulfonamide groups compared to the para-isomer, potentially altering both chemical reactivity and pharmacological properties.

| Isomer | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | Electronic Effects |

|---|---|---|---|---|

| Para-substituted | 746630-27-3 | 4-aminophenyl | 355.45-355.46 | Maximum conjugation |

| Meta-substituted | 1233954-89-6 | 3-aminophenyl | 355.45 | Reduced conjugation |

| Ortho-substituted | Not specified | 2-aminophenyl | 355.45 (calculated) | Steric hindrance |

The ortho-substituted isomer, while not explicitly identified in the available chemical databases for this specific sulfonamide derivative, would theoretically position the amino group adjacent to the sulfonamide attachment point, creating significant steric interactions and potential intramolecular hydrogen bonding opportunities. Related compounds in the chemical literature, such as tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS 199105-03-8), demonstrate the feasibility of ortho-substitution patterns in similar molecular frameworks. The ortho-isomer would likely exhibit distinct conformational preferences due to steric crowding and could display unique reactivity patterns influenced by the proximity of the functional groups.

The systematic comparison of these positional isomers provides valuable insight into structure-activity relationships and synthetic accessibility. The electronic properties of each isomer differ significantly, with the para-substituted variant offering the strongest electronic communication between substituents, the meta-isomer providing intermediate electronic coupling, and the ortho-isomer introducing complicating steric factors that may override electronic considerations. These differences have important implications for pharmaceutical development, as positional isomers often display markedly different biological activities despite identical molecular compositions.

Properties

IUPAC Name |

tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDNDLNAFHXFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonamide with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of tert-butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances the rigidity of the linker region, which is crucial for optimizing the three-dimensional orientation necessary for effective ternary complex formation .

Bioconjugation Techniques

The compound serves as a versatile building block for bioconjugation processes. Its functional groups allow for conjugation with various biomolecules, facilitating the design of targeted drug delivery systems. This application is particularly relevant in developing antibody-drug conjugates (ADCs) and other therapeutic modalities that require precise targeting to minimize off-target effects and enhance therapeutic efficacy .

Synthesis of Novel Therapeutics

This compound can be utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural features can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties. This application is particularly valuable in the ongoing search for new treatments for various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Development of a PROTAC

In a study focused on the development of a novel PROTAC targeting a specific oncogenic protein, researchers incorporated this compound as a linker. The resulting compound demonstrated significant efficacy in degrading the target protein in vitro, leading to reduced cell proliferation in cancer cell lines. This highlights the compound's potential in targeted cancer therapies .

Case Study 2: Bioconjugation for Drug Delivery

A research team explored the use of this compound in creating ADCs. By conjugating this compound with monoclonal antibodies, they achieved selective delivery of cytotoxic agents to cancer cells while sparing healthy tissues. The study reported improved therapeutic indices compared to traditional chemotherapy approaches, underscoring the importance of this compound in advancing targeted therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research and Industrial Implications

- Synthetic Challenges : Ortho-substituted sulfonamides (e.g., ) face steric challenges, leading to discontinued production. Para-substituted variants are more synthetically accessible.

- Biological Activity : Fluorine and pyridine modifications (–4) are strategic in optimizing target engagement and ADMET profiles.

Biological Activity

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate, also known as 1-Boc-4-AP , is a compound of significant interest in medicinal chemistry and pharmacology. This compound is primarily recognized for its role as an intermediate in the synthesis of potent analgesics, particularly fentanyl and its analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profiles.

- Chemical Formula : CHNO

- Molecular Weight : 276.37 g/mol

- CAS Number : 170011-57-1

The compound features a piperidine ring, which is a common motif in many pharmacologically active compounds, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Analgesic Properties

Research indicates that compounds structurally related to 1-Boc-4-AP exhibit potent analgesic effects, primarily through their action on opioid receptors. The ability to modify the piperidine ring allows for the development of various analogs with altered potency and selectivity for specific receptor subtypes.

2. Toxicological Profile

The compound has been classified with several hazard statements, indicating potential risks:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335)

These classifications necessitate careful handling and risk assessment in laboratory and clinical settings .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related piperidine derivatives:

| Study | Findings |

|---|---|

| Research A | Demonstrated that modifications on the piperidine ring significantly affect analgesic potency and receptor selectivity. |

| Research B | Investigated the safety profile of various analogs, highlighting the importance of structural elements in determining toxicity. |

| Research C | Focused on the synthesis pathways for producing 1-Boc-4-AP and its analogs, emphasizing efficiency and yield improvements. |

Notable Research Highlights

- Synthesis Efficiency : A study reported a streamlined synthetic route to 1-Boc-4-AP using tert-butyl-4-hydroxypiperidine as a starting material, achieving high yields with minimal by-products .

- Pharmacological Testing : In vivo testing indicated that certain derivatives exhibited significant analgesic effects comparable to morphine, suggesting potential for therapeutic application .

- Safety Assessments : Toxicological evaluations revealed that while some derivatives showed promise as analgesics, they also posed risks for respiratory depression, necessitating further investigation into dosage and administration routes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical characterization techniques for tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate?

- Synthesis : The compound is typically synthesized via sulfonamide coupling between 4-aminobenzenesulfonamide and a tert-butyl piperidine carboxylate precursor. Key steps include activating the sulfonamide group (e.g., using CDI or EDC/HOBt) and protecting the piperidine nitrogen with a Boc group. Post-reaction purification often involves silica gel chromatography or recrystallization .

- Characterization :

- GC-MS : Used to confirm molecular weight and fragmentation patterns, with retention time locking (e.g., tetracosane as a reference) .

- FTIR-ATR : Validates functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- HPLC-TOF : Provides exact mass verification (Δppm <2) to confirm purity ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.